![molecular formula C18H24N2O5S2 B2904742 N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881938-18-7](/img/structure/B2904742.png)
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring bonded to a sulfonamide group . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .
Synthesis Analysis
While the specific synthesis route for this compound is not available, benzenesulfonamides are typically synthesized through the reaction of aniline derivatives with sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a methoxyphenyl group, a trimethylbenzene group, and a methyl(methylsulfonyl)amino group attached to a benzenesulfonamide core .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizers
Research on sulfonamide derivatives, such as the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, has shown promising applications in photodynamic therapy (PDT). These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, are crucial for Type II mechanisms in PDT, demonstrating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been extensively studied for their role as carbonic anhydrase inhibitors (CAIs), showcasing a significant impact on understanding the inhibition mechanism of these enzymes. These findings contribute to the development of novel therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Chemical Structure and Assembly
The study of arylsulfonamide derivatives provides insights into the effects of chemical structure modifications on molecular conformation and assembly. Investigations into para-alkoxychalcone hybrids reveal how small structural changes can influence crystal packing and molecular interactions, contributing to the broader understanding of molecular design principles (de Castro et al., 2013).
Nanofiltration Membranes
Sulfonamide derivatives have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, important for the treatment of dye solutions and potentially applicable in water purification technologies (Liu et al., 2012).
Herbicide Metabolism and Selectivity
Research into the metabolism of herbicides like chlorsulfuron in plants highlights the biological basis for the selectivity of these compounds. The ability of certain crops to rapidly metabolize such herbicides to inactive products explains their selective weed control efficacy, offering insights into the development of agricultural chemicals with minimal environmental impact (Sweetser, Schow, & Hutchison, 1982).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-12-11-13(2)18(14(3)17(12)20(4)26(6,21)22)27(23,24)19-15-7-9-16(25-5)10-8-15/h7-11,19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIXUMMHIQDGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)
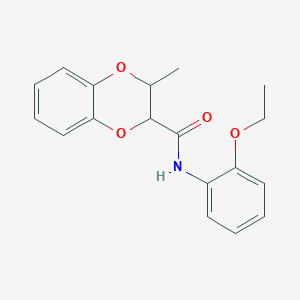
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

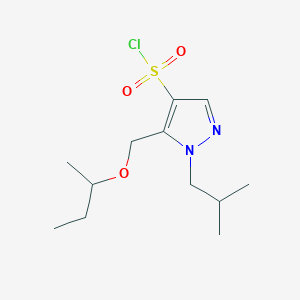
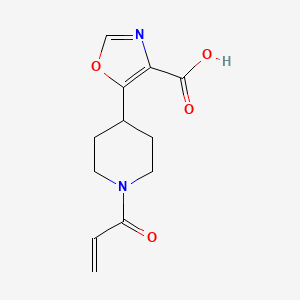
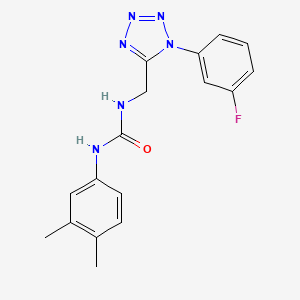
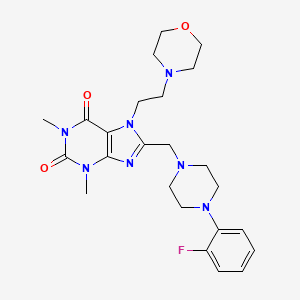
![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2904677.png)
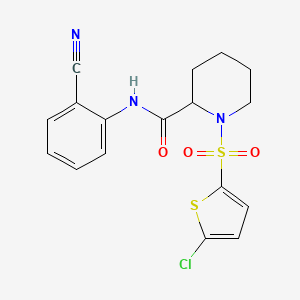
![2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile](/img/structure/B2904679.png)